molecular formula C9H8BrF2NO B13898429 2-Bromo-2,2-difluoro-N-(p-tolyl)acetamide

2-Bromo-2,2-difluoro-N-(p-tolyl)acetamide

Cat. No.: B13898429
M. Wt: 264.07 g/mol
InChI Key: AODCBWWLQTUYPS-UHFFFAOYSA-N
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Description

2-Bromo-2,2-difluoro-N-(p-tolyl)acetamide is an organic compound with the molecular formula C9H8BrF2NO and a molecular weight of 264.07 g/mol . It is characterized by the presence of bromine, fluorine, and a p-tolyl group attached to an acetamide moiety. This compound is used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-2,2-difluoro-N-(p-tolyl)acetamide typically involves the reaction of 2,2-difluoroacetamide with bromine in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the selective bromination of the acetamide group . The reaction can be represented as follows:

2,2-difluoroacetamide+Br22-Bromo-2,2-difluoroacetamide\text{2,2-difluoroacetamide} + \text{Br}_2 \rightarrow \text{2-Bromo-2,2-difluoroacetamide} 2,2-difluoroacetamide+Br2​→2-Bromo-2,2-difluoroacetamide

This intermediate is then reacted with p-toluidine to form the final product:

2-Bromo-2,2-difluoroacetamide+p-toluidineThis compound\text{2-Bromo-2,2-difluoroacetamide} + \text{p-toluidine} \rightarrow \text{this compound} 2-Bromo-2,2-difluoroacetamide+p-toluidine→this compound

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-2,2-difluoro-N-(p-tolyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Bromo-2,2-difluoro-N-(p-tolyl)acetamide is utilized in various scientific research fields:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Bromo-2,2-difluoro-N-(p-tolyl)acetamide involves its interaction with specific molecular targets. The bromine and fluorine atoms play a crucial role in the compound’s reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to modulation of biological pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-2,2-difluoro-N-phenylacetamide
  • 2-Bromo-2,2-difluoro-N-(4-methylphenyl)acetamide

Uniqueness

2-Bromo-2,2-difluoro-N-(p-tolyl)acetamide is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical and physical properties.

Properties

Molecular Formula

C9H8BrF2NO

Molecular Weight

264.07 g/mol

IUPAC Name

2-bromo-2,2-difluoro-N-(4-methylphenyl)acetamide

InChI

InChI=1S/C9H8BrF2NO/c1-6-2-4-7(5-3-6)13-8(14)9(10,11)12/h2-5H,1H3,(H,13,14)

InChI Key

AODCBWWLQTUYPS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C(F)(F)Br

Origin of Product

United States

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